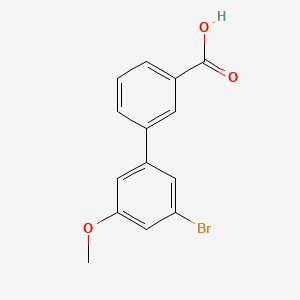

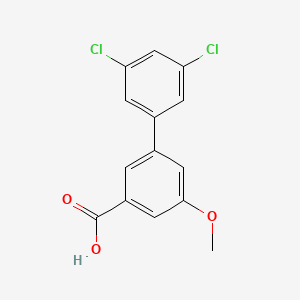

3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

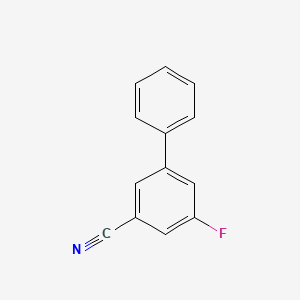

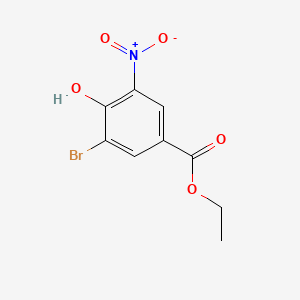

3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11BrO3 . It is used for experimental and research purposes.

Molecular Structure Analysis

The molecular structure of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid consists of a biphenyl core with a bromo group on one ring and a methoxy group on the other. The carboxylic acid group is attached to the same ring as the bromo group .Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid include a molecular weight of 307.143 g/mol, a density of 1.6±0.1 g/cm³, a boiling point of 367.9±52.0 °C at 760 mmHg, and a flash point of 176.3±30.7 °C .Aplicaciones Científicas De Investigación

However, to provide valuable insights into the types of research and applications that are commonly associated with structurally related compounds or functional groups, I reviewed studies on similar compounds and their applications. It's important to note that while these studies do not directly mention 3'-Bromo-5'-methoxybiphenyl-3-carboxylic acid, they offer a glimpse into the broader scientific research involving carboxylic acids and related organic compounds, which could be relevant to your interests.

Phosphonic and Cinnamic Acids: Preparation and Applications

Phosphonic acids, similar in some respects to carboxylic acids due to their bioactive properties and ability to target bones, are utilized across various fields, including chemistry, biology, and physics. These compounds are notable for their applications in drug development, medical imaging, and the design of hybrid materials C. M. Sevrain et al., 2017.

Cinnamic acid derivatives, another class of organic compounds, have been explored for their anticancer potentials. These studies highlight the structural versatility of cinnamic acids and their derivatives in medicinal chemistry, particularly in the development of antitumor agents P. De et al., 2011.

Carboxylic Acids in Biocatalyst Inhibition and Biomedical Applications

The study of carboxylic acids, particularly their role as inhibitors in microbial processes, provides insights into the development of robust microbial strains for industrial applications. This research is crucial for enhancing the production of biorenewable chemicals L. Jarboe et al., 2013.

Furthermore, syringic acid, a phenolic compound found in various fruits and vegetables, demonstrates a wide range of therapeutic applications, including antioxidant, antimicrobial, and anti-inflammatory activities. Its therapeutic properties are attributed to the presence of methoxy groups, showcasing the biological importance of such functional groups Cheemanapalli Srinivasulu et al., 2018.

Novel Carboxylic Acid Bioisosteres and Sustainable Chemical Production

The exploration of novel carboxylic acid bioisosteres for drug development emphasizes the ongoing search for compounds with improved pharmacological profiles. This research addresses the challenges in drug design, highlighting the innovation required in the medicinal chemistry field C. Horgan et al., 2021.

Biotechnological routes based on lactic acid production from biomass underscore the potential of carboxylic acids and their derivatives in sustainable chemistry. Lactic acid serves as a precursor for various chemicals, illustrating the versatility and ecological benefits of these compounds Chao Gao et al., 2011.

Mecanismo De Acción

The mechanism of action of 3’-Bromo-5’-methoxybiphenyl-3-carboxylic acid is not well-studied, as it is primarily used for research purposes.

Safety and Hazards

Propiedades

IUPAC Name |

3-(3-bromo-5-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWZVMVNLVXIAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681802 |

Source

|

| Record name | 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-39-2 |

Source

|

| Record name | 3′-Bromo-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Bromo-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)

![tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B595988.png)